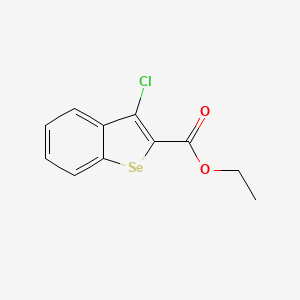
Ethyl 3-chloro-1-benzoselenophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-chloro-1-benzoselenophene-2-carboxylate is a unique organoselenium compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzoselenophene core, which is a selenium-containing heterocycle, making it distinct from more common sulfur or oxygen analogs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-1-benzoselenophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 3-chlorobenzoate with selenium reagents in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired benzoselenophene ring.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to isolate the final product.
化学反应分析
Types of Reactions: Ethyl 3-chloro-1-benzoselenophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the benzoselenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce various substituted benzoselenophenes.
科学研究应用
Ethyl 3-chloro-1-benzoselenophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other selenium-containing compounds, which are valuable in studying the chemistry of selenium.
Biology: The compound’s potential biological activity makes it a candidate for developing new pharmaceuticals, particularly those targeting oxidative stress-related diseases.
Medicine: Research into its pharmacological properties could lead to new treatments for conditions where selenium’s antioxidant properties are beneficial.
Industry: The compound’s unique properties may find applications in materials science, such as in the development of novel polymers or catalysts.
作用机制
The mechanism by which ethyl 3-chloro-1-benzoselenophene-2-carboxylate exerts its effects is primarily related to the selenium atom’s ability to participate in redox reactions. Selenium can cycle between different oxidation states, allowing it to act as an antioxidant. This redox activity can modulate various molecular targets and pathways, including those involved in cellular oxidative stress responses.
相似化合物的比较
Ethyl 3-chloro-1-benzothiophene-2-carboxylate: A sulfur analog with similar structural features but different chemical properties due to the presence of sulfur instead of selenium.
Ethyl 3-chloro-1-benzofuran-2-carboxylate: An oxygen analog that shares the benzo-fused ring system but exhibits different reactivity and applications.
Uniqueness: Ethyl 3-chloro-1-benzoselenophene-2-carboxylate is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not found in its sulfur or oxygen counterparts. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological applications.
属性
CAS 编号 |
61350-53-6 |
|---|---|
分子式 |
C11H9ClO2Se |
分子量 |
287.61 g/mol |
IUPAC 名称 |
ethyl 3-chloro-1-benzoselenophene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO2Se/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3 |
InChI 键 |
PLDUSZWFWQZCAH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2[Se]1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


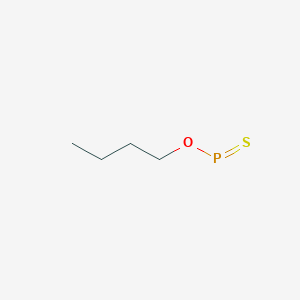
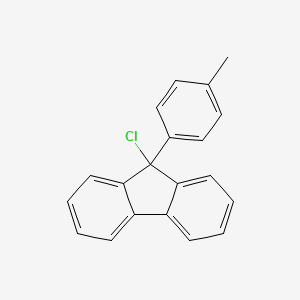
![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
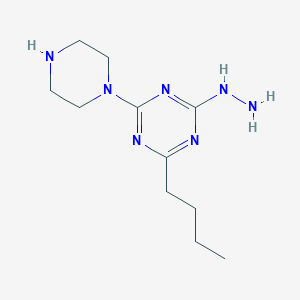
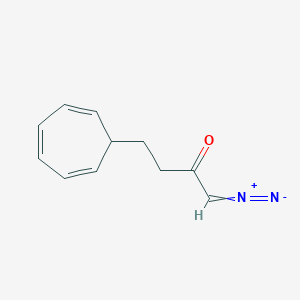

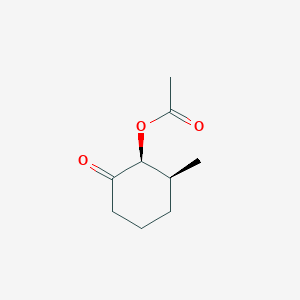
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
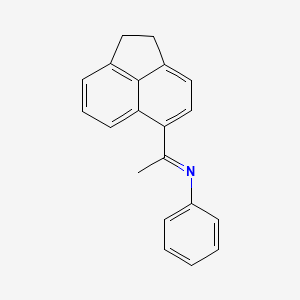
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)

